[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone
Description
[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone is a complex organic compound featuring a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, as well as a piperidine ring with hydroxyl and methyl groups
Properties
IUPAC Name |
[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF3N3O3/c1-11(22)3-4-19(5-6(11)20)10(21)8-7(13)9(12(14,15)16)17-18(8)2/h6,20,22H,3-5H2,1-2H3/t6-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCDPGOICMZCJS-KGFZYKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=C(C(=NN2C)C(F)(F)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@@H]1O)C(=O)C2=C(C(=NN2C)C(F)(F)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of 4-chloro-3,5-dimethylpyrazole with trifluoromethylating agents under controlled conditions . The piperidine ring is then introduced through a series of reactions, including hydroxylation and methylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone undergoes various chemical reactions, including:
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted pyrazole and piperidine derivatives, which can be further modified for specific applications .
Scientific Research Applications
Chemistry
In chemistry, [4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group, in particular, is known to enhance the pharmacokinetic properties of drugs, making them more effective and stable .
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties allow for the creation of compounds with improved efficacy and environmental safety .
Mechanism of Action
The mechanism of action of [4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the hydroxyl groups facilitate hydrogen bonding with biological macromolecules . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
[4-chloro-2-methyl-5-(trifluoromethyl)pyrazole]: Lacks the piperidine ring, making it less versatile in biological applications.
[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone: Similar structure but without the chlorine atom, affecting its reactivity and binding properties.
Uniqueness
The presence of both the trifluoromethyl group and the piperidine ring in [4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone makes it unique. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
